molecular formula C15H19NO8S2 B15352751 4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid

Cat. No.: B15352751
M. Wt: 405.4 g/mol
InChI Key: LWTXUFTYPREJSN-UHFFFAOYSA-N
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Description

4-Amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid is a complex organic compound that combines the structural features of an amino acid and a sulfonic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid typically involves multiple steps. One common approach is the reaction of naphthalene-1,5-disulfonic acid with an appropriate amino acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions or as a probe to investigate cellular processes.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-1-naphthalenesulfonic acid

  • Naphthalene-1,5-disulfonic acid

  • 3-Aminonaphthalene-1,5-disulfonic acid

Uniqueness: 4-Amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid stands out due to its combination of amino and sulfonic acid functionalities, which provides it with distinct chemical properties compared to its similar counterparts.

This comprehensive overview highlights the significance of 4-amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C15H19NO8S2

Molecular Weight

405.4 g/mol

IUPAC Name

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H8O6S2.C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);4H,2-3,6H2,1H3,(H,7,8)

InChI Key

LWTXUFTYPREJSN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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